Cas no 2138016-55-2 (3-methyl-N-[[4-(trifluoromethyl)piperidin-4-yl]methyl]butanamide)
3-methyl-N-[[4-(trifluoromethyl)piperidin-4-yl]methyl]butanamide Chemical and Physical Properties
Names and Identifiers
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- 3-methyl-N-{[4-(trifluoromethyl)piperidin-4-yl]methyl}butanamide
- 3-methyl-N-[[4-(trifluoromethyl)piperidin-4-yl]methyl]butanamide
- Butanamide, 3-methyl-N-[[4-(trifluoromethyl)-4-piperidinyl]methyl]-
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- Inchi: 1S/C12H21F3N2O/c1-9(2)7-10(18)17-8-11(12(13,14)15)3-5-16-6-4-11/h9,16H,3-8H2,1-2H3,(H,17,18)
- InChI Key: KIYARPFBTRUUMT-UHFFFAOYSA-N
- SMILES: FC(C1(CNC(CC(C)C)=O)CCNCC1)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 284
- XLogP3: 2.1
- Topological Polar Surface Area: 41.1
3-methyl-N-[[4-(trifluoromethyl)piperidin-4-yl]methyl]butanamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-768148-0.05g |
3-methyl-N-{[4-(trifluoromethyl)piperidin-4-yl]methyl}butanamide |
2138016-55-2 | 95% | 0.05g |
$2602.0 | 2024-05-22 | |
| Enamine | EN300-768148-0.1g |
3-methyl-N-{[4-(trifluoromethyl)piperidin-4-yl]methyl}butanamide |
2138016-55-2 | 95% | 0.1g |
$2725.0 | 2024-05-22 | |
| Enamine | EN300-768148-0.25g |
3-methyl-N-{[4-(trifluoromethyl)piperidin-4-yl]methyl}butanamide |
2138016-55-2 | 95% | 0.25g |
$2849.0 | 2024-05-22 | |
| Enamine | EN300-768148-0.5g |
3-methyl-N-{[4-(trifluoromethyl)piperidin-4-yl]methyl}butanamide |
2138016-55-2 | 95% | 0.5g |
$2972.0 | 2024-05-22 | |
| Enamine | EN300-768148-1.0g |
3-methyl-N-{[4-(trifluoromethyl)piperidin-4-yl]methyl}butanamide |
2138016-55-2 | 95% | 1.0g |
$3097.0 | 2024-05-22 | |
| Enamine | EN300-768148-2.5g |
3-methyl-N-{[4-(trifluoromethyl)piperidin-4-yl]methyl}butanamide |
2138016-55-2 | 95% | 2.5g |
$6069.0 | 2024-05-22 | |
| Enamine | EN300-768148-5.0g |
3-methyl-N-{[4-(trifluoromethyl)piperidin-4-yl]methyl}butanamide |
2138016-55-2 | 95% | 5.0g |
$8979.0 | 2024-05-22 | |
| Enamine | EN300-768148-10.0g |
3-methyl-N-{[4-(trifluoromethyl)piperidin-4-yl]methyl}butanamide |
2138016-55-2 | 95% | 10.0g |
$13314.0 | 2024-05-22 |
3-methyl-N-[[4-(trifluoromethyl)piperidin-4-yl]methyl]butanamide Related Literature
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on 3-methyl-N-[[4-(trifluoromethyl)piperidin-4-yl]methyl]butanamide
Introduction to 3-methyl-N-[[4-(trifluoromethyl)piperidin-4-yl]methyl]butanamide (CAS No. 2138016-55-2)
3-methyl-N-[[4-(trifluoromethyl)piperidin-4-yl]methyl]butanamide, with the CAS number 2138016-55-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules characterized by its complex structural framework, which includes a butanamide core and a piperidine moiety substituted with a trifluoromethyl group. The presence of these functional groups not only imparts unique chemical properties but also opens up diverse possibilities for its application in medicinal chemistry.
The structural composition of 3-methyl-N-[[4-(trifluoromethyl)piperidin-4-yl]methyl]butanamide makes it a promising candidate for further investigation in drug discovery. The trifluoromethyl group, in particular, is well-known for its ability to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic profiles of drug candidates. These attributes are highly valued in the development of novel therapeutics, where optimizing these parameters can significantly influence the efficacy and safety of a drug.
In recent years, there has been a surge in research focused on the development of small molecules that can modulate neurotransmitter systems. The piperidine ring in 3-methyl-N-[[4-(trifluoromethyl)piperidin-4-yl]methyl]butanamide suggests potential interactions with central nervous system (CNS) receptors. Specifically, the substitution pattern on the piperidine ring may allow this compound to interact with receptors such as serotonin or dopamine receptors, which are implicated in various neurological and psychiatric disorders.
One of the most compelling aspects of 3-methyl-N-[[4-(trifluoromethyl)piperidin-4-yl]methyl]butanamide is its potential as a scaffold for further derivatization. The butanamide moiety provides a versatile platform for chemical modifications, enabling researchers to explore different pharmacological profiles. For instance, introducing additional functional groups or altering the substitution pattern on the piperidine ring could lead to compounds with enhanced potency, selectivity, or reduced side effects.
The pharmaceutical industry has increasingly recognized the importance of structure-based drug design, where computational methods are used to predict how a molecule will behave within biological systems. The complex structure of 3-methyl-N-[[4-(trifluoromethyl)piperidin-4-yl]methyl]butanamide makes it an attractive candidate for such studies. Advanced computational techniques, including molecular dynamics simulations and virtual screening, can help researchers understand the interactions between this compound and its target proteins.
Recent studies have highlighted the role of trifluoromethylation in enhancing the bioavailability of drug candidates. The presence of a trifluoromethyl group in 3-methyl-N-[[4-(trifluoromethyl)piperidin-4-yl]methyl]butanamide may contribute to improved pharmacokinetic properties, such as increased lipophilicity and reduced susceptibility to metabolic degradation. These features are crucial for ensuring that a drug remains effective at therapeutic concentrations over an extended period.
The development of novel therapeutic agents often involves a multi-step synthesis process. Given its complex structure, 3-methyl-N-[[4-(trifluoromethyl)piperidin-4-yl]methyl]butanamide presents an interesting challenge for synthetic chemists. Researchers must navigate various synthetic pathways while maintaining high yields and purity levels. Advances in synthetic methodologies, such as transition metal-catalyzed reactions and flow chemistry, may offer new opportunities for efficient production of this compound.
In conclusion, 3-methyl-N-[[4-(trifluoromethyl)piperidin-4-yl]methyl]butanamide (CAS No. 2138016-55-2) represents a fascinating subject of study in pharmaceutical chemistry. Its unique structural features and potential applications in drug discovery make it a valuable compound for further research. As our understanding of biological systems continues to evolve, compounds like this one will play an increasingly important role in the development of next-generation therapeutics.
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